Methyl 3,4-difluoro-2-isopropoxybenzoate
Description
Methyl 3,4-difluoro-2-isopropoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 3 and 4, an isopropoxy group at position 2, and a methyl ester at the carboxylate position. For instance, EP 4374877 A2 describes the synthesis of fluorinated intermediates using difluoro-substituted benzaldehyde derivatives and esters, suggesting that similar methodologies may apply to the target compound’s production .
Properties
Molecular Formula |
C11H12F2O3 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
methyl 3,4-difluoro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H12F2O3/c1-6(2)16-10-7(11(14)15-3)4-5-8(12)9(10)13/h4-6H,1-3H3 |
InChI Key |
NBVUOXHNLSLWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-difluoro-2-isopropoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-difluoro-2-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-difluoro-2-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 3,4-difluoro-2-isopropoxybenzyl alcohol.
Oxidation: 3,4-difluoro-2-isopropoxybenzoic acid.
Hydrolysis: 3,4-difluoro-2-isopropoxybenzoic acid and methanol.
Scientific Research Applications
Methyl 3,4-difluoro-2-isopropoxybenzoate is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3,4-difluoro-2-isopropoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to the unique electronic properties of fluorine.
Comparison with Similar Compounds
Fluorinated Benzoate Esters
Methyl 3,4-difluoro-2-isopropoxybenzoate shares structural similarities with other fluorinated esters. For example, the compound synthesized in EP 4374877 A2 (isobutyl 2-(2,3-difluoro-4-iodobenzyl)-5-hydroxy-1,6,6-trimethyl-3-oxo-1,2,3,6-tetrahydropyridazine-4-carboxylate) also features difluoro substituents and an ester group, albeit with a distinct heterocyclic framework.
Alkoxy-Substituted Esters
The isopropoxy group at position 2 distinguishes this compound from simpler alkoxy-substituted esters like methyl salicylate (, Table 3), which has a methoxy group. The bulkier isopropoxy substituent likely increases steric hindrance, affecting reaction kinetics and molecular interactions. For instance, in herbicidal sulfonylurea methyl esters (), alkoxy groups influence binding to target enzymes, suggesting that the isopropoxy group in the target compound may similarly modulate bioactivity .
Physicochemical Properties
While direct data for this compound is unavailable, trends from related compounds can be extrapolated:
Fluorine atoms increase molecular polarity but reduce water solubility due to hydrophobic effects, while the isopropoxy group further enhances lipophilicity. This combination may improve membrane permeability in biological systems, as seen in pesticidal esters () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
